(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate
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Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate is an organic compound characterized by its unique structure, which includes a dioxolane ring and a methylbutanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 2-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
2,2-Dimethyl-1,3-dioxolane-4-methanol+2-methylbutanoyl chloride→(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: 2-methylbutanoic acid.
Reduction: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate involves its interaction with various molecular targets, primarily through its ester group. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial in biological systems where esterases play a role in metabolizing ester-containing compounds.
Comparison with Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
Comparison:
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl pivalate: Similar in structure but with a pivalate ester group, which may impart different reactivity and stability.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate: Contains an acetate ester group, making it more susceptible to hydrolysis compared to the 2-methylbutanoate ester.
The uniqueness of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate lies in its specific ester group, which provides a balance between stability and reactivity, making it suitable for various applications in synthesis and industry.
Properties
CAS No. |
99348-15-9 |
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Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-methylbutanoate |
InChI |
InChI=1S/C11H20O4/c1-5-8(2)10(12)13-6-9-7-14-11(3,4)15-9/h8-9H,5-7H2,1-4H3 |
InChI Key |
CLXBEIYFOHTAAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
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